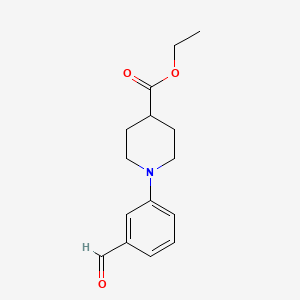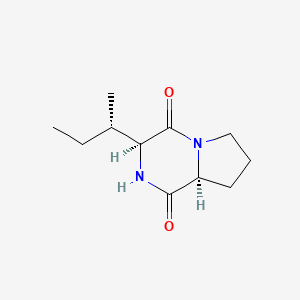
Cyclo(L-Pro-L-Ile)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclo(L-Pro-L-Ile) is a diketopiperazine compound derived from the cyclic dipeptide of L-proline and L-isoleucine. Diketopiperazines are a class of secondary metabolites known for their diverse biological activities. Cyclo(L-Pro-L-Ile) has been identified in various microbial sources, including Bacillus thuringiensis, and has shown potential in inducing systemic resistance in plants .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Cyclo(L-Pro-L-Ile) can be synthesized through the cyclization of L-proline and L-isoleucine. The process typically involves the formation of a dipeptide intermediate, which then undergoes cyclization to form the diketopiperazine ring. The reaction conditions often include the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in an organic solvent like dichloromethane .
Industrial Production Methods: Industrial production of Cyclo(L-Pro-L-Ile) can be achieved through fermentation processes using microbial strains such as Bacillus thuringiensis. The bacteria are cultured under specific conditions to produce the compound, which is then extracted and purified using techniques like column chromatography .
Analyse Chemischer Reaktionen
Types of Reactions: Cyclo(L-Pro-L-Ile) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form diketopiperazine derivatives.
Reduction: Reduction reactions can modify the diketopiperazine ring, leading to different structural analogs.
Substitution: Substitution reactions can introduce different functional groups into the diketopiperazine ring, altering its biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions are various diketopiperazine derivatives with altered biological activities .
Wissenschaftliche Forschungsanwendungen
Cyclo(L-Pro-L-Ile) has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex diketopiperazine derivatives.
Industry: The compound is used in the development of eco-friendly pesticides and plant growth enhancers.
Wirkmechanismus
Cyclo(L-Pro-L-Ile) exerts its effects by inducing systemic resistance in plants. It activates the expression of defense-related genes, such as pathogenesis-related (PR) genes, which enhance the plant’s ability to resist pathogen attacks. The compound interacts with molecular targets involved in the plant’s immune response pathways, leading to the activation of defense mechanisms .
Vergleich Mit ähnlichen Verbindungen
Cyclo(L-Pro-L-Ile) is unique among diketopiperazines due to its specific biological activities. Similar compounds include:
Cyclo(L-Pro-L-Phe): Known for its antimicrobial properties.
Cyclo(L-Leu-L-Val): Exhibits plant growth-promoting effects.
Cyclo(D-Pro-L-Val): Induces systemic resistance in plants similar to Cyclo(L-Pro-L-Ile).
These compounds share structural similarities but differ in their specific biological activities and applications.
Eigenschaften
Molekularformel |
C11H18N2O2 |
|---|---|
Molekulargewicht |
210.27 g/mol |
IUPAC-Name |
(3S,8aS)-3-[(2S)-butan-2-yl]-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione |
InChI |
InChI=1S/C11H18N2O2/c1-3-7(2)9-11(15)13-6-4-5-8(13)10(14)12-9/h7-9H,3-6H2,1-2H3,(H,12,14)/t7-,8-,9-/m0/s1 |
InChI-Schlüssel |
ZDACRNZBFJOLTC-CIUDSAMLSA-N |
Isomerische SMILES |
CC[C@H](C)[C@H]1C(=O)N2CCC[C@H]2C(=O)N1 |
Kanonische SMILES |
CCC(C)C1C(=O)N2CCCC2C(=O)N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



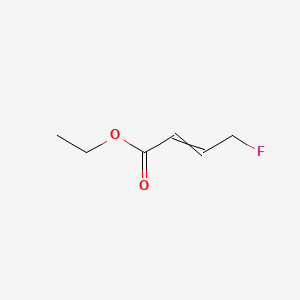

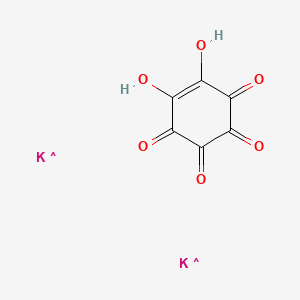
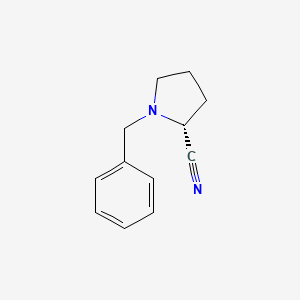
![(R)-[(9H-Fluoren-9-ylmethoxycarbonylamino)]-(3-fluoro-phenyl)-acetic acid](/img/structure/B12439119.png)
![6-Bromoimidazo[1,2-a]pyridin-8-amine;6-bromoimidazo[1,2-a]pyridin-8-amine](/img/structure/B12439127.png)
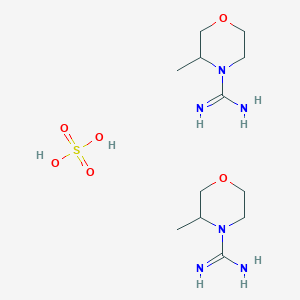

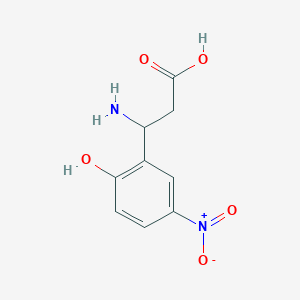
![(3S,3AS,6S,6aS)-Hexahydrofuro[3,2-b]furan-3,6-diamine](/img/structure/B12439142.png)


